3-(p-Tolylcarbamoyl)phenylboronic acid

説明

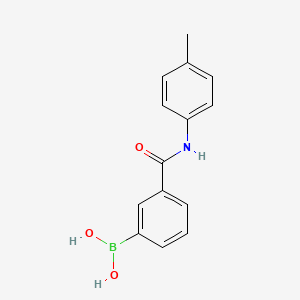

3-(p-Tolylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C14H14BNO3 and a molecular weight of 255.08 . It is a solid substance that is typically stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

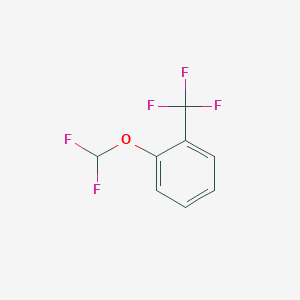

The molecular structure of 3-(p-Tolylcarbamoyl)phenylboronic acid consists of a phenylboronic acid group attached to a p-tolylcarbamoyl group . The phenylboronic acid group contains a boron atom bonded to an oxygen atom and a phenyl group, while the p-tolylcarbamoyl group contains a carbonyl group (C=O) attached to an amine group (NH2) and a methyl-substituted phenyl group .Chemical Reactions Analysis

While specific chemical reactions involving 3-(p-Tolylcarbamoyl)phenylboronic acid are not available, boronic acids are known to undergo several types of reactions. They can form reversible covalent complexes with diols and polyols, a property that is often used in molecular recognition . Boronic acids can also participate in coupling reactions, such as the Suzuki reaction .Physical And Chemical Properties Analysis

3-(p-Tolylcarbamoyl)phenylboronic acid has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 71.0±0.4 cm3, and its surface tension is 55.0±5.0 dyne/cm . The compound has a molar volume of 204.0±5.0 cm3 .科学的研究の応用

Insulin Delivery at Physiological pH : An amphiphilic block glycopolymer, poly(d-gluconamidoethyl methacrylate-block-3-acrylamidophenylboronic acid), exhibits glucose-responsive properties at physiological conditions. This polymer forms nanoparticles that are promising for insulin delivery in diabetes treatment due to their glucose sensitivity and cytocompatibility (Guo et al., 2014).

Selective Enrichment of Glycoproteins/Glycopeptides : Phenylboronic acid-functionalized magnetic nanoparticles have been synthesized for biomedical applications, particularly in biomarker research. These nanoparticles demonstrate enhanced binding capacity to glycoproteins, making them useful for selective enrichment and identification in biomedical research (Zhang et al., 2015).

Optical Modulation in Nanotechnology : Phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes show a clear link between their molecular structure and optical properties. This finding is crucial for applications in saccharide recognition and the development of smart biomimetic nanochannel systems (Mu et al., 2012).

Tumor Targeting and Penetration : Nanoparticles decorated with phenylboronic acid have been shown to enhance tumor targeting and penetration. This is particularly significant for drug delivery systems aiming at improved tumor accumulation and antitumor effect (Wang et al., 2016).

Drug Delivery Systems and Biosensors : Phenylboronic acid-based materials, particularly in nanogels, micelles, and mesoporous silica nanoparticles forms, are being extensively studied for their potential in constructing glucose-responsive systems for insulin delivery and biosensors applications (Ma & Shi, 2014).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

特性

IUPAC Name |

[3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO3/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(9-11)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZJEJMKNHPTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674440 | |

| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-Tolylcarbamoyl)phenylboronic acid | |

CAS RN |

1072946-03-2 | |

| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)

![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)

![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)